molecular formula C15H16N2O3S B4561538 ethyl [(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino](oxo)acetate

ethyl [(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino](oxo)acetate

Cat. No.: B4561538
M. Wt: 304.4 g/mol
InChI Key: YDYXGAWKPFHBCJ-UHFFFAOYSA-N
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Description

Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of an ethyl group, a phenyl group, and an amino group attached to the thiazole ring, along with an oxoacetate moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Thiazole derivatives, including this compound, are being investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents.

    Industry: The compound can be used in the development of dyes, biocides, and chemical reaction accelerators.

Preparation Methods

The synthesis of ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate can be compared with other thiazole derivatives such as:

The uniqueness of ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate lies in its specific substituents and their combined effects on its biological activity.

Properties

IUPAC Name

ethyl 2-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-11-12(10-8-6-5-7-9-10)16-15(21-11)17-13(18)14(19)20-4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYXGAWKPFHBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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